molecular formula C7H14O3 B1209879 Isobutyl lactate CAS No. 585-24-0

Isobutyl lactate

Cat. No. B1209879
CAS RN: 585-24-0
M. Wt: 146.18 g/mol
InChI Key: WBPAQKQBUKYCJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isobutyl lactate-like compounds involves esterification processes where lactic acid reacts with alcohols in the presence of catalysts. Studies on similar esters, such as isopentyl lactate, have shown that catalysts like ferric chloride hexahydrate can be used to achieve high yields of the ester through refluxing conditions (Yang Zhen, 2012). Other catalysts like strongly acidic cationic exchange resin and solid superacid catalysts have also been investigated for their efficiency in ester synthesis, demonstrating the importance of catalyst choice in optimizing the yield and properties of the resultant ester (W. Rui, 2000), (Ma Bu-wei, 2007).

Molecular Structure Analysis

The molecular structure of isobutyl lactate determines its chemical behavior and interaction with other substances. Although specific studies on isobutyl lactate's molecular structure are not highlighted, analogous compounds exhibit significant interest in the arrangement of molecular components affecting their properties and applications. For instance, the incorporation of lactate units into polymers has been shown to affect the thermal properties and crystallinity of the material, suggesting the importance of molecular arrangement and stereochemistry (Ken’ichiro Matsumoto et al., 2013).

Scientific Research Applications

1. Animal Feed and Dairy Production

Isobutyl lactate, specifically its variant isobutyrate, has been studied for its effects on rumen fermentation, lactation performance, and plasma characteristics in dairy cows. Liu et al. (2009) found that isobutyrate supplementation did not affect dry matter intake but positively influenced milk yield at certain supplementation levels. It also altered ruminal pH and ammonia nitrogen levels, indicating its potential utility in dairy production (Liu et al., 2009).

2. Biodegradable Materials

Isobutyl lactate's derivative, isobutylchitosan, has shown promise in biodegradable materials research. Li et al. (2007) synthesized isobutylchitosan, which displayed good solubility in neutral aqueous media and improved biodegradability. Its potential as a safe biomaterial for various applications was highlighted, especially due to its non-toxicity and compatibility with living tissues (Li et al., 2007).

3. Biomedical Applications

In the biomedical field, isobutyl lactate is part of studies exploring metabolic biomarkers and therapeutic agents. For example, Berthet et al. (2009) investigated the neuroprotective role of lactate, including isobutyl lactate, after cerebral ischemia, suggesting its potential use in therapeutic applications for brain injuries (Berthet et al., 2009).

4. Energy Metabolism Research

Research into energy metabolism, especially under conditions of stress or disease, often includes isobutyl lactate. Ferguson et al. (2018) provided insights into lactate metabolism, underlining the importance of lactate in coordinating whole-body metabolism and its potential as a metabolic signal in various physiological conditions (Ferguson et al., 2018).

5. Industrial Applications

In industrial applications, microbial biosynthesis of lactate esters, including isobutyl lactate, from carbohydrates has been a focus. Lee and Trinh (2018) presented a microbial conversion platform for the direct biosynthesis of lactate esters from glucose, marking a significant advancement in the production of these compounds for industrial uses (Lee & Trinh, 2018).

Safety And Hazards

Isobutyl lactate is classified as a flammable liquid (Category 2) and may cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3) . It is harmful to aquatic life (Short-term (acute) aquatic hazard, Category 3) . Personal protective equipment/face protection should be worn when handling this substance .

Future Directions

Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to epigenetic landscape . This opens a new era for in-depth exploration of lactate metabolism and offers key breakpoints for further functional and mechanistic research . Several studies have identified the pivotal role of protein lactylation in cell fate determination, embryonic development, inflammation, cancer, and neuropsychiatric disorders .

properties

IUPAC Name

2-methylpropyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAQKQBUKYCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862243
Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl lactate

CAS RN

585-24-0
Record name 2-Methylpropyl 2-hydroxypropanoate
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Record name Isobutyl lactate
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Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Record name Isobutyl lactate
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Synthesis routes and methods

Procedure details

The composition of matter of 1-butyl lactate is and its preparation are disclosed in Gabriel et al. U.S. Pat. No. 1,668,806 (1928). They prepared 1-butyl lactate by dehydrating 70% lactic acid with excess 1-butanol at 117° C., followed by addition of HCl catalyst, followed by refluxing and esterification with addition excess 1-butanol and drawing a 1-butanol water azeotrope overhead. Nakanishi and Tsuda (Japanese Patent JP 46/30176 [71/30176]) consider production of 1-butyl lactate by extraction of an acidified crude fermentation broth with 1-butanol, followed by esterification of the extract phase. BASF (EP 159-285) considers production of isobutyl lactate by extraction of an acidified crude fermentation broth with isobutanol, followed by esterification of the extract phase, which was then distilled in vacuum 80° C./25 mbar to give a purified isobutyl lactate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
JW Lee, CT Trinh - Biotechnology for biofuels, 2019 - Springer
… isobutyl lactate esters. We designed the biosynthesis pathways for ethyl and isobutyl lactate … , for evaluating direct conversion of glucose to ethyl and isobutyl lactate esters, respectively. …
Number of citations: 34 link.springer.com
VS Chandane, AP Rathod… - Chemical engineering & …, 2020 - Wiley Online Library
… of isobutyl lactate was performed via esterification of lactic acid and isobutyl alcohol. The isobutyl lactate … removed through the membrane to intensify the production of isobutyl lactate. …
Number of citations: 6 onlinelibrary.wiley.com
ML Fein, CH Fisher - The Journal of Organic Chemistry, 1950 - ACS Publications
… Rehberg of this laboratory for isobutyl lactate, Carbide and Carbon Chemicals Corporation for monoethers of glycol and diethylene glycol, and Arnold, Hoffman & Company, Inc. for n-…
Number of citations: 20 pubs.acs.org
M Purushothaman… - … Science, Part A, 2015 - Taylor & Francis
… Poly(methacrylic acid) containing isopropyl and isobutyl lactate as pendant groups were successfully synthesized and characterized. The hydrophilicity of polymers followed the Fickian …
Number of citations: 6 www.tandfonline.com
RD Larsen, EG Corley, P Davis, PJ Reider… - Journal of the …, 1989 - ACS Publications
… chiral alcohols, (S)-ethyl lactate (6), (7?)-isobutyl lactate (7), or the -hydroxylactone, (7?)-pantolactone (8), … (S)-Ethyl lactate provided the S stereochemistry and (R)-isobutyl lactate the R …
Number of citations: 134 pubs.acs.org
HB Zhang, J Zhang, RN Fu, XB Zuo, HF Liu - Chromatographia, 1998 - Springer
… the enantiomers of isobutyl lactate, but these … isobutyl lactate cannot be separated at all. This fact may be the result that the larger isobutyl group would thoroughly hinder isobutyl lactate …
Number of citations: 5 link.springer.com
L Jong-Won, CT Trinh - Biotechnology for Biofuels, 2019 - search.proquest.com
… and an alcohol (ie, ethanol, isobutanol) module into a modular Escherichia coli (chassis) cell, we demonstrated for the first time the microbial biosynthesis of ethyl and isobutyl lactate …
Number of citations: 0 search.proquest.com
I Paterson, VA Doughty - Tetrahedron letters, 1999 - Elsevier
… Following this route, the synthesis of (-)-tetrahydrolipstatin was completed in 10 steps and 26% overall yield from (R)-(+)-isobutyl lactate. This versatile aldol methodology using lactate-…
Number of citations: 51 www.sciencedirect.com
J Lee, CT Trinh - BioRxiv, 2018 - scholar.archive.org
… isobutyl lactate esters. We designed the de novo biosynthesis pathways for ethyl and 309 isobutyl lactate … of glucose to ethyl and isobutyl lactate esters. 313 We characterized EcJW201 …
Number of citations: 9 scholar.archive.org
F Marcenac, D Bernard, F Boyer, J Chabannes… - Industrial Chemistry …, 1996 - Elsevier
… In order to meet market needs, Rh6ne-Poulenc has had to produce very high optical purity D-lactic acid on one hand and esterify it to isobutyl lactate on the other. This product is then …
Number of citations: 1 www.sciencedirect.com

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